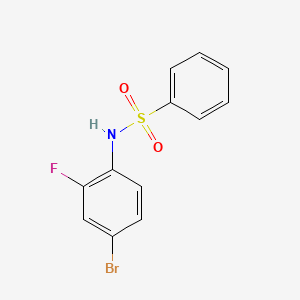

N-(4-bromo-2-fluorophenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

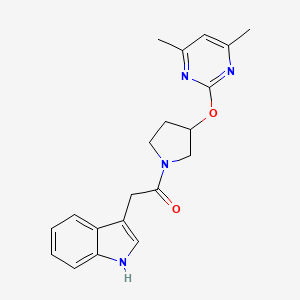

“N-(4-bromo-2-fluorophenyl)benzenesulfonamide” is a crystalline compound with a molecular formula of C12H9BrFNO2S. It has an empirical formula of CHBrFNS. The molecular mass of the substance is 330.17 g/mol .

Molecular Structure Analysis

The molecule has a torsion angle of 18 degrees and a dihedral angle of -6 degrees . The hydrogen bonds are present between the nitrogen atom in the amide group and the bromine atom in the sulfonamido group. This molecule forms chains that are not straight but rather have a zigzag shape .Physical And Chemical Properties Analysis

“N-(4-bromo-2-fluorophenyl)benzenesulfonamide” is soluble in water, ethanol, acetone, ether, chloroform, benzene, carbon disulfide, and acetonitrile .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Therapeutic Potential

Carbonic Anhydrase Inhibition

Benzenesulfonamide derivatives have been extensively studied for their carbonic anhydrase inhibitory effects. These compounds, including those with bromo and fluoro substituents, show potent inhibition of human carbonic anhydrase isoforms I and II, which are crucial for various physiological functions. The inhibition of these enzymes suggests potential therapeutic applications in conditions like glaucoma, epilepsy, and certain types of edema (Gul et al., 2016). Additionally, derivatives synthesized from benzenesulfonamide have shown selectivity towards transmembrane carbonic anhydrase isoforms IX and XII, implicating them in cancer research, particularly for inhibiting tumor-associated enzymes (Pacchiano et al., 2011).

Cyclooxygenase-2 (COX-2) Inhibition

Some benzenesulfonamide derivatives have been identified as selective inhibitors of COX-2, an enzyme implicated in inflammation and pain. The introduction of a fluorine atom in these compounds has been shown to enhance their selectivity and potency as COX-2 inhibitors. This selective inhibition suggests potential applications in developing new anti-inflammatory drugs (Hashimoto et al., 2002).

Chemical Synthesis and Material Science

Novel Synthetic Routes

Research on N-(4-bromo-2-fluorophenyl)benzenesulfonamide and related compounds has opened new synthetic pathways for creating various chemical entities. For example, these compounds serve as intermediates in synthesizing pyrazoline-based fluorometric sensors for metal ions, highlighting their utility in developing new materials for chemical sensing applications (Bozkurt & Gul, 2018).

Pharmaceutical Intermediates

The synthesis of benzenesulfonamide derivatives has led to the discovery of potential pharmaceutical intermediates. These compounds exhibit significant activities as hypoglycemic agents, indicating their use in developing new antidiabetic drugs (Faidallah et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(4-bromo-2-fluorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO2S/c13-9-6-7-12(11(14)8-9)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLXTMXWAZHPJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-2-fluorophenyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

![4-Tert-butyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2735044.png)

![4-(dimethylsulfamoyl)-N-[5-[[4-(dimethylsulfamoyl)benzoyl]amino]naphthalen-1-yl]benzamide](/img/structure/B2735045.png)

![N,N'-((3aR,4S,7R,7aS)-5-(hydroxymethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2735046.png)

![3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone](/img/structure/B2735049.png)

![3,8-Bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzo[c]chromen-6-one](/img/structure/B2735051.png)

![3-[(Carbamoylmethyl)amino]propanamide](/img/structure/B2735052.png)

![N-(benzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2735061.png)

![4-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2735064.png)